4-Bromobenzaldehyde dimethyl acetal
Overview
Description
4-Bromobenzaldehyde dimethyl acetal (4-BBDA) is a versatile organic compound extensively utilized in diverse scientific research fields . This compound consists of a benzene-derived aldehyde with a bromine atom substitution at the 4-position and a dimethyl acetal group attached . It serves multiple roles, functioning as a reagent, catalyst, ligand, and building block for synthesizing various organic compounds .
Synthesis Analysis
4-Bromobenzaldehyde diethyl acetal can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of triethylamine and titanium chloride .Molecular Structure Analysis
The molecular formula of 4-Bromobenzaldehyde dimethyl acetal is C9H11BrO2 . The SMILES string representation is COC(OC)c1ccc(Br)cc1 .Chemical Reactions Analysis
In organic synthesis, 4-Bromobenzaldehyde dimethyl acetal serves as a nucleophile, initiating covalent bond formation by reacting with electrophiles . It also finds extensive use in organic synthesis, catalysis, and materials science .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde dimethyl acetal is a colorless liquid that exhibits excellent solubility in numerous organic solvents . It has a molecular weight of 231.09 , a boiling point of 94 °C/3.3 mmHg , and a specific gravity of 1.39 . The refractive index is 1.53 .Scientific Research Applications
Organic Synthesis
4-BBDA is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. It acts as a precursor for synthesizing various aromatic compounds due to the presence of the reactive aldehyde group and the bromine atom which can undergo further transformations .
Application::- Synthesis of Glycopyranosides : Utilized in the synthesis of alpha- and beta-C-Aryl Delta(2)-Glycopyranosides, 4-BBDA plays a crucial role in the formation of glycosidic bonds, which are essential in carbohydrate chemistry .
Catalysis
In catalysis, 4-BBDA demonstrates its versatility by acting as a ligand that can bind to metal centers, facilitating important coupling reactions such as the Suzuki-Miyaura coupling .
Application::- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds and is fundamental in the pharmaceutical industry for creating biaryl compounds. 4-BBDA’s role in this process is critical for the synthesis of various drug molecules .
Materials Science
4-BBDA serves as a monomer in materials science, contributing to the development of new polymers and materials with potential applications in electronics, coatings, and other advanced materials .
Application::- Polymer Synthesis : As a building block, 4-BBDA is involved in the synthesis of polymers that could have unique electrical or mechanical properties, making it significant for material innovation .
Pharmaceutical Research
The pharmaceutical industry benefits from 4-BBDA as it is used to create intermediates that are further processed into active pharmaceutical ingredients (APIs) .
Application::- Drug Intermediates : It is instrumental in the production of intermediates for drugs that treat various diseases, showcasing its importance in medicinal chemistry .
Pesticide Development
4-BBDA’s role in the synthesis of pesticides is noteworthy. It helps create compounds that protect crops from pests, thereby supporting agricultural productivity .
Application::- Pesticide Synthesis : The compound is used to synthesize pesticide intermediates, contributing to the development of more effective and safer pest control solutions .
Dye Manufacturing
In the dye industry, 4-BBDA is used to synthesize compounds that form the basis of various dyes, pigments, and colorants .
Application::Mechanism of Action
Target of Action
4-Bromobenzaldehyde dimethyl acetal is a versatile compound that serves multiple roles in organic synthesis . It functions as a nucleophile , initiating covalent bond formation by reacting with electrophiles . In catalysis, it assumes a ligand role , binding to metal centers and stabilizing the transition state of reactions .
Mode of Action
As a nucleophile, 4-Bromobenzaldehyde dimethyl acetal donates an electron pair to an electrophile to form a chemical bond . This interaction leads to the formation of new compounds. In the presence of a metal catalyst, it can bind to the metal center, facilitating various reactions by stabilizing the transition state .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromobenzaldehyde dimethyl acetal depend on its application. It is known to participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its solubility in numerous organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Bromobenzaldehyde dimethyl acetal’s action depend on its specific use. In organic synthesis, it facilitates the linkage with other molecules to form polymers or diverse materials .
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGPDYMFEHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350882 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24856-58-4 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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